molecular formula C19H36N8O5 B14427756 Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 83797-38-0

Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14427756
CAS No.: 83797-38-0
M. Wt: 456.5 g/mol
InChI Key: AQFQMFAOHORJIT-IHRRRGAJSA-N
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Description

Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: glycine, lysine, proline, and ornithine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (lysine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for proline and ornithine.

    Modification: The diaminomethylidene group is introduced to the ornithine residue.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Carbodiimides for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. The diaminomethylidene group may enhance binding affinity or specificity for certain targets, influencing the peptide’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-lysyl-L-prolyl-L-ornithine: Lacks the diaminomethylidene group.

    Glycyl-L-lysyl-L-prolyl-L-arginine: Contains arginine instead of ornithine.

    Glycyl-L-lysyl-L-prolyl-L-histidine: Contains histidine instead of ornithine.

Uniqueness

Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.

Properties

CAS No.

83797-38-0

Molecular Formula

C19H36N8O5

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C19H36N8O5/c20-8-2-1-5-12(25-15(28)11-21)17(30)27-10-4-7-14(27)16(29)26-13(18(31)32)6-3-9-24-19(22)23/h12-14H,1-11,20-21H2,(H,25,28)(H,26,29)(H,31,32)(H4,22,23,24)/t12-,13-,14-/m0/s1

InChI Key

AQFQMFAOHORJIT-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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